molecular formula C10H13NO3 B12326967 (Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid

(Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid

Cat. No.: B12326967
M. Wt: 195.21 g/mol
InChI Key: IUAJAOQIPCRISY-UHFFFAOYSA-N
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Description

(Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid is a compound that features a cyclopropyl group, a furan ring, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid typically involves the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Amino-Acetic Acid Moiety: The amino-acetic acid moiety can be synthesized through the reaction of glycine with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione using oxidizing agents such as potassium permanganate.

    Reduction: The cyclopropyl group can be reduced to a cyclopropane ring using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,5-dione.

    Reduction: Cyclopropane derivatives.

    Substitution: Alkylated amino-acetic acid derivatives.

Scientific Research Applications

(Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The furan ring and cyclopropyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Cyclopropyl-furan-2-ylmethyl-amino)-ethanol: Similar structure but with an ethanol moiety instead of an acetic acid moiety.

    (Cyclopropyl-furan-2-ylmethyl-amino)-propanoic acid: Similar structure but with a propanoic acid moiety instead of an acetic acid moiety.

Uniqueness

(Cyclopropyl-furan-2-ylmethyl-amino)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-[cyclopropyl(furan-2-ylmethyl)amino]acetic acid

InChI

InChI=1S/C10H13NO3/c12-10(13)7-11(8-3-4-8)6-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2,(H,12,13)

InChI Key

IUAJAOQIPCRISY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=CO2)CC(=O)O

Origin of Product

United States

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